Tenoxicam-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

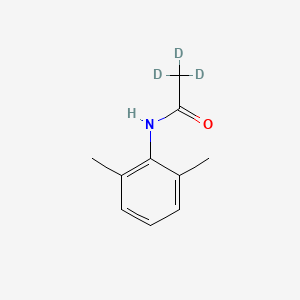

Tenoxicam-d4 is an anti-inflammatory analgesic used to treat mild to moderate pain as well as the signs and symptoms of rheumatoid arthritis and osteoarthritis . It is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties .

Synthesis Analysis

The potassium salt of tenoxicam was synthesized using potassium carbonate to enhance the solubility of tenoxicam . The synthesized salt was characterized by different evaluation parameters such as solubility studies, 1H NMR, IR, and elemental analyses .

Molecular Structure Analysis

Nine tenoxicam cocrystals were identified using solvent-drop grinding (SDG) techniques. Structural characterization was performed using powder X-ray diffraction (PXRD), differential scanning calorimetry, and multinuclear solid-state NMR (SSNMR) .

Physical And Chemical Properties Analysis

Tenoxicam is a nonsteroidal anti-inflammatory drug (NSAID), possessing the general pharmacodynamic properties typical of this class of drugs . It is a potent analgesic, anti-inflammatory, and antipyretic agent in animal models .

Wissenschaftliche Forschungsanwendungen

Transdermal Delivery Systems Research on tenoxicam, a nonsteroidal anti-inflammatory drug (NSAID) widely utilized for treating rheumatic diseases, has explored its incorporation into transdermal delivery systems to circumvent gastrointestinal side effects associated with oral administration. Studies have developed proniosomal gel bases and transdermal self-adhesive films containing tenoxicam, demonstrating their potential for stable, effective delivery with high drug entrapment and release efficiencies, significantly enhancing anti-inflammatory and analgesic effects in vivo compared to oral formulations. These findings suggest transdermal delivery as a promising alternative route for tenoxicam administration, offering improved patient outcomes and reduced side effects (Ammar et al., 2011); (Nesseem et al., 2011).

Enhanced Solubility and Bioavailability Efforts to enhance the solubility and bioavailability of tenoxicam have led to the development of amorphous spray-dried dispersions (SDDs) using l-arginine and polyvinylpyrrolidone (PVP), which showed a two-fold increase over equilibrium solubility at the same pH. These dispersions provide insights into improving the physical properties and maintaining supersaturation in solution, indicating a potential strategy for enhancing the solubility and bioavailability of poorly soluble drugs like tenoxicam (Patel et al., 2012).

Molecular Docking and Drug Complexes Research into mixed-ligand complexes of tenoxicam with transition metal ions has explored its potential for improved therapeutic efficacy and safety. Studies involving the synthesis, characterization, and molecular docking of these complexes have provided valuable insights into the stability and interaction of tenoxicam at the molecular level, suggesting novel approaches for drug formulation and delivery (Mohamed et al., 2016).

Formulation Innovations for Rheumatoid Arthritis Treatment Innovative formulations, such as in situ forming microparticles based on sesame oil and poly-DL-lactide, have been developed for the sustained release of tenoxicam, aiming to enhance anti-arthritis efficacy, reduce acute toxicity, and improve patient compliance for the treatment of rheumatoid arthritis. Such research highlights the ongoing efforts to optimize tenoxicam delivery for chronic conditions, demonstrating significant advancements in drug formulation technologies (Khattab et al., 2019).

Wirkmechanismus

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Tenoxicam-d4 involves the incorporation of four deuterium atoms into the Tenoxicam molecule. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "ethyl acetate", "sodium borohydride", "deuterium oxide", "sodium hydroxide", "thionyl chloride", "2-amino-5-methylthiazole", "acetic anhydride", "triethylamine", "dimethylformamide", "sodium carbonate", "methanol", "hydrochloric acid", "potassium hydroxide" ], "Reaction": [ "Step 1: Reduction of 4-chloro-3-nitrobenzoic acid to 4-chloro-3-aminobenzoic acid using sodium borohydride in deuterium oxide", "Step 2: Conversion of 4-chloro-3-aminobenzoic acid to 4-chloro-3-nitrobenzoyl chloride using thionyl chloride", "Step 3: Coupling of 4-chloro-3-nitrobenzoyl chloride with 2-amino-5-methylthiazole in the presence of triethylamine and dimethylformamide to form Tenoxicam", "Step 4: Acetylation of Tenoxicam with acetic anhydride and triethylamine to protect the amine group", "Step 5: Deuterium exchange of the protected Tenoxicam using deuterium oxide and sodium hydroxide", "Step 6: Deprotection of the acetyl group using sodium carbonate and methanol", "Step 7: Acidification of the reaction mixture with hydrochloric acid and extraction with ethyl acetate", "Step 8: Purification of Tenoxicam-d4 by recrystallization from methanol using potassium hydroxide as a base" ] } | |

CAS-Nummer |

1329834-60-7 |

Produktname |

Tenoxicam-d4 |

Molekularformel |

C13H11N3O4S2 |

Molekulargewicht |

341.392 |

IUPAC-Name |

4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide |

InChI |

InChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18)/i2D,3D,4D,6D |

InChI-Schlüssel |

LZNWYQJJBLGYLT-UCSNGBFQSA-N |

SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 |

Synonyme |

4-Hydroxy-2-methyl-N-2-(pyridinyl-d4)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide; Alganex-d4; Dolmen-d4; Epicotil-d4; Liman-d4; Mobiflex-d4; Oxamen-L-d4; Rexalgan-d4; Ro 12-0068-d4; Soral-d4; Tilatil-d4; Tilcotil-d4; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-[[2-(methylamino)ethyl]amino]-7-oxo-, hydrochloride (1:1), (3S)-](/img/structure/B589928.png)

![N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide](/img/structure/B589941.png)